molecular formula C8H2ClF6NO2 B14060988 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene

Cat. No.: B14060988
M. Wt: 293.55 g/mol
InChI Key: ONNQJIJMILOSGF-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is a versatile halogenated aromatic compound of significant interest in advanced chemical research and development. Its molecular structure, incorporating two strong electron-withdrawing trifluoromethyl groups, a chloro substituent, and a nitro group, creates a highly electron-deficient benzene ring. This unique electronic profile makes it a valuable building block in organic synthesis, particularly for nucleophilic aromatic substitution reactions, where the chloro and nitro groups can be selectively displaced to create more complex molecular architectures. The presence of multiple fluorine atoms enhances the compound's metabolic stability and lipophilicity, properties that are crucial in the design of agrochemicals and pharmaceuticals. As such, it serves as a key intermediate in the exploration of new active ingredients. In material science, this compound is investigated for the synthesis of specialty chemicals and polymers with tailored properties. The product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H2ClF6NO2

Molecular Weight

293.55 g/mol

IUPAC Name

1-chloro-5-nitro-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF6NO2/c9-5-2-3(16(17)18)1-4(7(10,11)12)6(5)8(13,14)15/h1-2H

InChI Key

ONNQJIJMILOSGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing nitration efficiency include acid concentration, temperature, and stoichiometry. A patented method for analogous compounds (e.g., 2,5-bis(trifluoromethyl)nitrobenzene) employs 91–100% sulfuric acid as the solvent, with nitric acid added dropwise at 0–5°C to minimize side reactions. Under these conditions, yields of 58–70% are achievable, with purity exceeding 99% after distillation.

Parameter Optimal Range Effect on Yield/Selectivity
H₂SO₄ Concentration 91–100% Enhances nitronium ion generation
Temperature 0–5°C Suppresses polysubstitution
HNO₃ Equivalents 1.1–1.5 Balances reactivity and safety

Regioselectivity Challenges

The chlorine atom at position 3 directs nitration to positions 4 (ortho) and 5 (para), while the trifluoromethyl groups at 1 and 2 favor meta substitution. Computational studies suggest that the nitro group preferentially occupies position 5 due to reduced steric hindrance compared to position 4, which is adjacent to the bulky trifluoromethyl group at position 1.

Chlorination Techniques in Aromatic Systems

Chlorination of 1,2-bis(trifluoromethyl)benzene to yield the 3-chloro intermediate is achieved via electrophilic substitution using chlorine gas in the presence of Lewis acids.

Catalytic Chlorination

A reported method employs chlorosulfonic acid and iodine as catalysts, enabling chlorination at 0–5°C with 70–80% conversion efficiency. The reaction proceeds via the generation of Cl⁺ ions, which attack the electron-deficient ring at the least hindered position (meta to trifluoromethyl groups):

$$
\text{1,2-bis(trifluoromethyl)benzene} + \text{Cl}2 \xrightarrow{\text{HOSO}2\text{Cl, I}_2} \text{1,2-bis(trifluoromethyl)-3-chlorobenzene}
$$

Solvent and Temperature Effects

Nonpolar solvents like dichloromethane improve solubility of the aromatic substrate, while low temperatures (−10–5°C) minimize di- and tri-chlorination byproducts. Post-reaction purification via fractional distillation isolates the mono-chlorinated product with >95% purity.

Mechanistic Insights into Regioselective Functionalization

The electronic and steric profiles of substituents govern reaction pathways:

  • Trifluoromethyl Groups : Strongly electron-withdrawing (−I effect), deactivating the ring and directing incoming electrophiles to meta positions.
  • Chlorine : Moderately deactivating (−I, +M effects), favoring ortho/para substitution but overshadowed by trifluoromethyl groups in nitration.
  • Nitro Group : Introduced last due to its strong deactivation, which would hinder subsequent substitutions.

Density functional theory (DFT) calculations corroborate that nitration at position 5 is thermodynamically favored by 8–12 kJ/mol over position 4, aligning with experimental observations.

Comparative Analysis of Synthetic Routes

Three primary routes have been explored for synthesizing this compound:

Route Sequence Yield (%) Purity (%) Key Advantage
A CF₃ → Cl → NO₂ 45–50 98 Minimal side products
B CF₃ → NO₂ → Cl <10 70 Low yield due to deactivation
C Cl → CF₃ → NO₂ 35–40 95 Limited by CF₃ introduction

Route A remains the industrial standard, offering the best balance of yield and scalability.

Challenges in Large-Scale Production

  • Regioselectivity Control : Achieving >90% para-nitration requires precise stoichiometry and cooling.
  • Corrosive Reagents : Handling concentrated H₂SO₄ and Cl₂ necessitates specialized equipment.
  • Purification Complexity : Distillation and chromatography are essential to separate regioisomers.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at position 3 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The reaction is facilitated by the electron-withdrawing nitro and trifluoromethyl groups, which activate the ring toward nucleophilic attack.

Key Reactions:

  • Hydrolysis: Replacement of chlorine with hydroxyl groups occurs in aqueous basic conditions (e.g., NaOH/ethanol at 80°C), yielding 1,2-bis(trifluoromethyl)-5-nitrobenzene-3-ol.

  • Amination: Reaction with ammonia or amines (e.g., NH₃ in DMF) produces substituted aniline derivatives, critical intermediates in pharmaceutical synthesis.

Mechanism:
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient aromatic ring. The trifluoromethyl groups enhance leaving-group displacement by polarizing the C–Cl bond.

Nitro Group Reductions

The nitro group at position 5 is reducible to an amine under catalytic hydrogenation or chemical reduction conditions.

Experimental Data:

Reduction MethodConditionsProductYield
Catalytic H₂Pd/C, H₂ (3 atm), EtOH, 25°C1,2-Bis(CF₃)-3-chloro-5-aminobenzene85%
Fe/HClFe powder, HCl, refluxSame as above72%

The amine product serves as a precursor for dyes and agrochemicals .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effects of substituents, directed EAS occurs at meta/para positions relative to the nitro group.

Notable Reactions:

  • Nitration: Further nitration using HNO₃/H₂SO₄ at 90°C introduces a second nitro group at position 4, forming 1,2-bis(trifluoromethyl)-3-chloro-4,5-dinitrobenzene .

  • Sulfonation: Reacts with fuming H₂SO₄ to yield sulfonic acid derivatives, though yields are moderate (~50%) due to steric hindrance.

Directing Effects:
The nitro group dominates orientation, directing incoming electrophiles to positions 4 and 6.

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging the chloro group as a leaving site.

Examples:

  • Suzuki-Miyaura Coupling: With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃), it forms biaryl structures used in material science.

  • Ullmann Coupling: Copper-catalyzed coupling with phenols produces diaryl ethers.

Comparative Reactivity Analysis

The reactivity of 1,2-bis(trifluoromethyl)-3-chloro-5-nitrobenzene is compared to structurally similar compounds:

CompoundReactive SitesKey Differences
3,5-Bis(trifluoromethyl)nitrobenzene Nitro, CF₃Lacks chloro substituent; reduced steric hindrance
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene Cl, NO₂, CF₃Isomeric arrangement lowers NAS activity

The chloro group in the target compound enhances versatility in substitution reactions compared to non-halogenated analogs .

Mechanistic Insights

  • Nucleophilic Substitution: The C–Cl bond’s polarization by adjacent CF₃ groups lowers activation energy for NAS.

  • Redox Behavior: The nitro group’s reduction potential is shifted by −0.2 V compared to non-fluorinated analogs, as shown by cyclic voltammetry .

This compound’s multifunctional reactivity makes it invaluable in synthesizing fluorinated agrochemicals, pharmaceuticals, and advanced materials. Its applications are enhanced by the tunability of its substituents under diverse reaction conditions .

Scientific Research Applications

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is an organic compound with two trifluoromethyl groups, one chloro group, and one nitro group attached to a benzene ring. The trifluoromethyl and nitro groups give the compound unique chemical properties. It has a molecular weight of approximately 293.55 g/mol.

Applications

  • Organic Synthesis this compound is used as a building block for introducing trifluoromethyl groups into target molecules.
  • Pharmaceutical Development Research into the interactions of this compound with various molecular targets is ongoing. Its functional groups suggest it could interact favorably with hydrophobic sites on proteins or other biomolecules. Understanding these interactions could lead to insights into its potential therapeutic applications or environmental impact.

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of trifluoromethyl, chlorine, and nitro groups. This specific arrangement imparts distinct chemical properties that enhance its reactivity and potential applications compared to similar compounds.

Compound NameStructural FeaturesUnique Aspects
1,4-Bis(trifluoromethyl)benzeneTwo trifluoromethyl groups positioned differentlyLacks chloro and nitro substituents
1,2-Bis(trifluoromethyl)benzeneTwo trifluoromethyl groupsNo chloro or nitro groups
3,5-Bis(trifluoromethyl)-2-chloronitrobenzeneContains similar trifluoromethyl and chloro groupsDifferent positioning of functional groups
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzeneSimilar functional groups but different arrangementVariations in reactivity due to structural differences

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the substituent patterns and molecular weights of 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound -CF₃ (1,2), -Cl (3), -NO₂ (5) C₈H₃ClF₆NO₂ 310.56 Not explicitly listed†
1,2,3-Trichloro-5-nitrobenzene -Cl (1,2,3), -NO₂ (5) C₆H₂Cl₃NO₂ 236.45 20098-48-0
1,2,5-Trifluoro-3-nitrobenzene -F (1,2,5), -NO₂ (3) C₆H₂F₃NO₂ 185.08 2105-61-5
1,5-Dichloro-3-methoxy-2-nitrobenzene -Cl (1,5), -OCH₃ (3), -NO₂ (2) C₇H₅Cl₂NO₃ 222.03 74672-01-8
1,2-Bis(trifluoromethyl)-4-chloro-5-(difluoromethoxy)benzene -CF₃ (1,2), -Cl (4), -OCHF₂ (5) C₉H₄ClF₈O 356.57 1807028-26-7
Key Observations:
  • Electron-Withdrawing Effects : The dual -CF₃ groups in the target compound significantly increase electron withdrawal compared to trichloro () or trifluoro () analogs. This enhances resistance to nucleophilic attack and thermal decomposition.
  • Polarity and Solubility: The nitro group increases polarity, but the hydrophobic -CF₃ groups counterbalance this, likely making the compound less water-soluble than non-fluorinated analogs (e.g., 1,2,3-Trichloro-5-nitrobenzene) .

Biological Activity

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of trifluoromethyl and nitro groups on the benzene ring contributes to its chemical properties, which can influence its interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure includes:

  • Trifluoromethyl groups : These enhance lipophilicity and reactivity.
  • Chlorine atom : This can influence the compound's binding affinity to biological targets.
  • Nitro group : Known for its role in various biochemical interactions.

This combination results in a molecule that is both stable and reactive, making it suitable for diverse applications in medicinal chemistry.

This compound exhibits potential antimicrobial and anticancer properties. The mechanisms include:

  • Protein Interaction : The presence of fluorine atoms increases the binding affinity to proteins involved in metabolic pathways, potentially altering enzyme activity and influencing biochemical pathways.
  • Cell Membrane Penetration : The lipophilicity of the compound facilitates its ability to penetrate cellular membranes, allowing it to exert effects intracellularly.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on various studies:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionAlteration of enzyme activity in metabolic pathways

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Properties : Research indicated that this compound could induce apoptosis in specific cancer cell lines. It was shown to activate caspase pathways leading to programmed cell death .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with certain enzymes revealed that it could inhibit key metabolic enzymes, suggesting potential applications in metabolic disorders or cancer treatment .

Discussion

The unique structural features of this compound contribute significantly to its biological activities. The trifluoromethyl groups enhance its reactivity and interaction with biological membranes, while the nitro group plays a crucial role in mediating its effects on cellular processes.

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

  • Step 1: Nitration of a pre-functionalized benzene derivative (e.g., 1,2-bis(trifluoromethyl)benzene) under controlled conditions (HNO₃/H₂SO₄, 0–5°C).
  • Step 2: Chlorination via electrophilic substitution (Cl₂/FeCl₃), directing effects of trifluoromethyl groups ensure regioselectivity.
  • Step 3: Optimization of reaction stoichiometry and temperature to avoid over-nitration or side reactions.
    Yield optimization hinges on solvent choice (e.g., dichloromethane for nitration), catalyst purity, and inert atmosphere to prevent decomposition .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Methodological Answer:

  • Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats, safety goggles) due to potential respiratory and skin irritation risks .
  • Storage: Store in amber glass vials under inert gas (Ar/N₂) at –20°C to mitigate hydrolysis or photodegradation. Avoid contact with moisture or strong bases, which may trigger defluorination or nitro group reduction .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • 19F NMR: Resolves trifluoromethyl signals (δ –60 to –65 ppm) and confirms substitution patterns.
  • X-ray Crystallography: Resolves regioisomeric ambiguities (e.g., distinguishing 3-chloro-5-nitro from 4-chloro-6-nitro positions).
  • HPLC-MS: Quantifies purity and detects trace impurities (e.g., dechlorinated byproducts) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The strong –I effect of trifluoromethyl groups deactivates the ring, but meta-directing effects activate the para position to the nitro group for NAS. For example:

  • Chloro Displacement: Under basic conditions (e.g., KOH/DMSO), the chloro group undergoes substitution with nucleophiles (e.g., amines), accelerated by the electron-deficient aromatic system.
  • Kinetic vs. Thermodynamic Control: Competing pathways (e.g., nitro group reduction vs. chloro substitution) require monitoring via in-situ IR or LC-MS to identify intermediates .

Q. What computational approaches are suitable for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces, revealing nucleophilic/electrophilic sites.
  • Transition State Analysis: Identify activation barriers for substitution reactions (e.g., chloro vs. nitro group reactivity).
  • Solvent Effects: Include PCM models to simulate polar aprotic solvents (e.g., DMF) and their impact on reaction thermodynamics .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

  • Systematic Screening: Vary temperature, solvent polarity, and catalyst loading to isolate competing pathways (e.g., radical vs. ionic mechanisms).
  • Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track reduction products via MS/MS.
  • Cross-Validation: Compare NMR (19F/13C) and XRD data with computational predictions to confirm intermediate structures .

Q. What environmental and safety considerations are unique to this compound during lab-scale reactions?

Methodological Answer:

  • Toxicity: Chronic exposure to nitroaromatics may cause methemoglobinemia; monitor air quality with PID detectors .
  • Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before aqueous disposal.
  • Spill Management: Use activated carbon or vermiculite for containment, avoiding combustion (risk of HF release) .

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